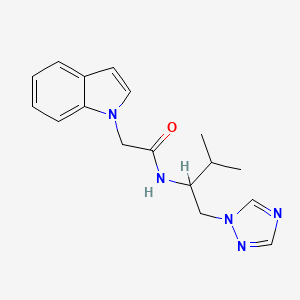

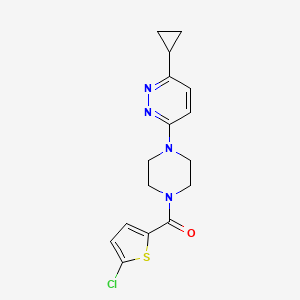

![molecular formula C24H21FN2O2S B2731980 3-(4-ethylphenyl)sulfonyl-N-[(4-fluorophenyl)methyl]quinolin-4-amine CAS No. 899356-20-8](/img/structure/B2731980.png)

3-(4-ethylphenyl)sulfonyl-N-[(4-fluorophenyl)methyl]quinolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(4-ethylphenyl)sulfonyl-N-[(4-fluorophenyl)methyl]quinolin-4-amine” is a versatile material used in scientific research. It is a quinoline derivative, which are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . Quinoline derivatives are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .科学的研究の応用

Molecular Structure and Electronic Effects

- Molecular Structure Insights : The molecular structures of sulfone derivatives, including those similar to 3-(4-ethylphenyl)sulfonyl-N-[(4-fluorophenyl)methyl]quinolin-4-amine, have been analyzed. These structures exhibit significant charge redistribution, primarily from the amino to the sulfonyl group, influencing the distances between carbon-nitrogen and carbon-sulfur bonds and increasing the quinoid character of the phenylene group. This structural constancy is affected by the substituents on the phenyl group, which modulate the molecule's properties through electronic effects (Bertolasi et al., 1993).

Chemical Synthesis and Transformations

- Synthesis of Novel Quinoline Scaffolds : Innovative methods have been developed for the synthesis of quinoline scaffolds, including those involving sulfone functionalities. These methods typically involve ring expansion reactions and aim to achieve high regioselectivity and yield. Such processes highlight the versatility of quinoline derivatives in chemical synthesis (Poomathi et al., 2015).

- Ionic Liquid Synthesis : Sulfone-containing quinolines have been used in the synthesis of ionic liquids. These compounds are synthesized under environmentally friendly conditions, showcasing the potential of quinoline derivatives in green chemistry applications (Fringuelli et al., 2004).

Pharmaceutical and Medicinal Applications

- Antimicrobial Activity : Sulfone-substituted quinolines have shown promising antimicrobial activity. For instance, specific derivatives have exhibited enhanced activity against certain pathogens, indicating the potential use of these compounds in developing new antimicrobial agents (Es et al., 2005).

Material Science and Engineering

- Polymer Electrolyte Development : Sulfone-functionalized quinolines have been utilized in the synthesis of polymer electrolytes, particularly in anion exchange applications. This demonstrates the compound's relevance in materials science and engineering (Kim et al., 2011).

特性

IUPAC Name |

3-(4-ethylphenyl)sulfonyl-N-[(4-fluorophenyl)methyl]quinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O2S/c1-2-17-9-13-20(14-10-17)30(28,29)23-16-26-22-6-4-3-5-21(22)24(23)27-15-18-7-11-19(25)12-8-18/h3-14,16H,2,15H2,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRJSBONZWXTFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

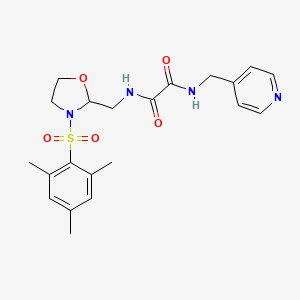

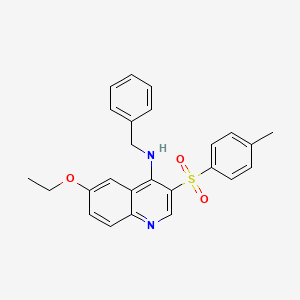

![N-(6-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2731898.png)

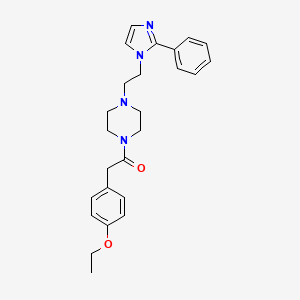

![N-(3-(pyridin-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2731899.png)

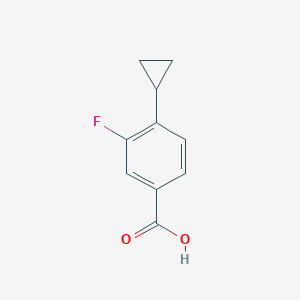

![Tetrazolo[1,5-a]quinoline-5-carboxylic acid](/img/structure/B2731904.png)

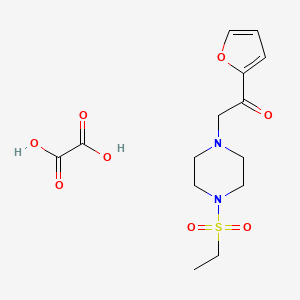

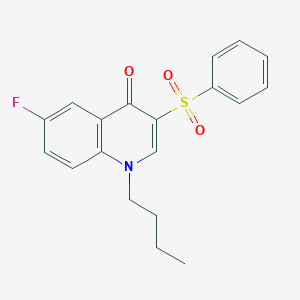

![2-(2-(4-(3,3-diphenylpropanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2731910.png)

![3,4-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2731913.png)

![methyl 1H,8aH-imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2731919.png)